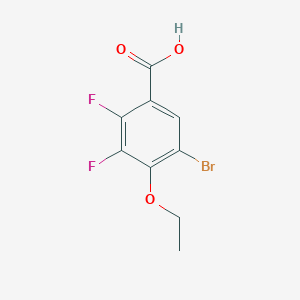

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid, or FTFB, is an organic compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a building block for the synthesis of other compounds, and it has also been used in the study of biochemical and physiological processes. In

Applications De Recherche Scientifique

Molecular Structure and Properties

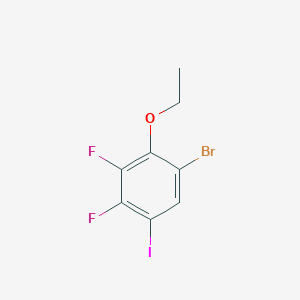

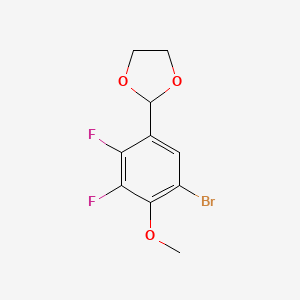

The molecular formula of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid is C8H4F4O2 with a molecular weight of 208.1098 . It is a fluorinated benzoic acid derivative with a trifluoromethyl group and a fluoro group attached to the benzene ring .

Synthesis of 1,3,4-Oxadiazole Derivatives

This compound has been used in the synthesis of 1,3,4-oxadiazole derivatives containing a 2-fluoro-4-methoxy moiety . Oxadiazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Ligand Binding Studies

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid has been used to investigate the binding of 2-pyridinone and amino acid derivatives as ligands with chaperones PapD and FimC . This research can provide valuable insights into protein-ligand interactions and contribute to the development of new drugs.

Synthesis of Salicylanilide Benzoates

This compound has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates . Salicylanilides are known for their antimicrobial and antiparasitic activities, and the introduction of a trifluoromethyl group can enhance these properties.

Ultra Trace Analysis of Fluorinated Aromatic Carboxylic Acids

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid has been used as an internal standard during the ultra trace analysis of fluorinated aromatic carboxylic acids by GC/MS method . This application is crucial in environmental monitoring and pollution control.

Agonistic Activity of G Protein-Coupled Receptors

A structure-activity relationship study has indicated that the trifluoromethyl and fluoride group introduced by 2-fluoro-4-(trifluoromethyl)benzoic acid improve the agonistic activity of G protein-coupled receptors . The increased potency results from the halogen bonding interaction of the fluorinated groups and proteins .

Safety and Hazards

The safety data sheet for a similar compound, 2-Fluoro-4-(trifluoromethyl)benzoic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

The primary targets of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid are G protein-coupled receptors (GPCRs) . GPCRs are a large family of cell surface receptors that respond to a variety of external signals and play a crucial role in many biological processes, including sensory perception, immune response, and neurotransmission .

Mode of Action

The trifluoromethyl and fluoride groups introduced by 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid improve the agonistic activity of GPCRs . The increased potency results from the halogen bonding interaction of the fluorinated groups and proteins . This interaction enhances the receptor’s response to its natural ligand or allows the compound to act as a ligand itself, triggering a cellular response .

Biochemical Pathways

GPCRs are known to activate various intracellular signaling cascades, including the cyclic AMP (cAMP) pathway, phosphatidylinositol pathway, and various protein kinase pathways .

Result of Action

The molecular and cellular effects of 2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid’s action are likely to be diverse, given the wide range of processes regulated by GPCRs. By acting as an agonist at these receptors, it could potentially influence processes such as neurotransmission, immune response, and sensory perception .

Propriétés

IUPAC Name |

2-fluoro-3-formyl-4-(trifluoromethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4O3/c10-7-4(8(15)16)1-2-6(5(7)3-14)9(11,12)13/h1-3H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHTVWGFBFYXMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)C=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-formyl-4-(trifluoromethyl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,8-Dibromo-2,6-dimethylimidazo[1,2-a]pyridine](/img/structure/B6293074.png)

![3,6-Dibromo-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B6293113.png)

![2-(4-Bromophenyl)-3-iodo-6-methylimidazo[1,2-a]pyridine](/img/structure/B6293116.png)

![4,4,5,5-Tetramethyl-2-(4-methyl-[1,1'-biphenyl]-3-yl)-1,3,2-dioxaborolane](/img/structure/B6293126.png)